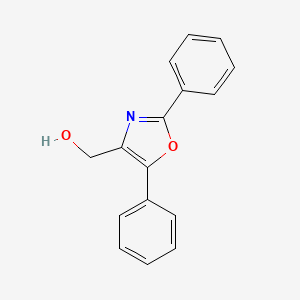

4-Oxazolemethanol, 2,5-diphenyl-

Description

BenchChem offers high-quality 4-Oxazolemethanol, 2,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolemethanol, 2,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-diphenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRAZRKPBUDERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464450 | |

| Record name | 4-Oxazolemethanol, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-35-1 | |

| Record name | 4-Oxazolemethanol, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

An In-depth Review of Core Properties, Synthesis, and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Oxazolemethanol, 2,5-diphenyl- is a sparsely documented molecule in scientific literature. This guide has been constructed by referencing established chemical principles for the oxazole scaffold and by drawing comparisons to the well-characterized analog, 2,5-diphenyloxazole (PPO). Methodologies and data presented herein are proposed based on this related information.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and photophysical properties. The 2,5-diphenyl-substituted oxazole core, in particular, is known for its use as a scintillator, valued for its ability to emit fluorescence when exposed to UV light.[1]

This whitepaper focuses on the specific derivative, 4-Oxazolemethanol, 2,5-diphenyl-. While direct experimental data for this compound is limited, this guide provides a technical overview of its core chemical properties, a proposed synthetic pathway, and a standard workflow for its structural characterization based on established methods for similar compounds.

Physicochemical Properties

Table 1: Core Properties of 4-Oxazolemethanol, 2,5-diphenyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₂ | Calculated |

| Molecular Weight | 251.28 g/mol | Calculated |

| IUPAC Name | (2,5-Diphenyloxazol-4-yl)methanol | IUPAC Naming |

| CAS Number | 33233-38-0 | Registry Data |

Table 2: Physicochemical Properties of Analog Compound 2,5-Diphenyloxazole (PPO)

| Property | Value | Source |

|---|---|---|

| CAS Number | 92-71-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁NO | [1][2][4] |

| Molecular Weight | 221.26 g/mol | [1][4] |

| Appearance | Colorless crystalline solid / White powder | [1][5] |

| Melting Point | 70-74 °C | [2][3][6][7] |

| Boiling Point | 360 °C | [1][2][3][6][7] |

| Solubility | Soluble in organic solvents (ethanol, chloroform); poorly soluble in water.[1][3] | [1][3] |

| LogP (Octanol/Water) | 4.12 - 4.67 |[5][8] |

Proposed Synthesis and Experimental Protocol

A robust and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis .[9][10][11][12] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, typically promoted by a strong acid like sulfuric acid or trifluoromethanesulfonic acid.[9][10] A plausible pathway to synthesize 4-Oxazolemethanol, 2,5-diphenyl- would adapt this classical method.

The proposed starting material is 1,3-dihydroxyacetone, which can be selectively protected and then oxidized to form a key α-hydroxy ketone intermediate. This intermediate can then be elaborated into the target 2-acylamino-ketone for the final cyclization step.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(benzoylamino)-3-hydroxy-1-phenylpropan-1-one

-

Preparation of Precursor: Begin with benzoin (2-hydroxy-1,2-diphenylethanone), a readily available starting material.

-

Amination and Acylation: The benzoin is converted to 2-amino-1,2-diphenylethanone. This intermediate is then acylated using benzoyl chloride under Schotten-Baumann conditions to yield N-(1,2-diphenyl-2-oxoethyl)benzamide. This precursor is the key 2-acylamino-ketone. Note: For the target molecule containing a hydroxymethyl group, a different precursor such as serine derivative would be required, followed by similar acylation.

Step 2: Robinson-Gabriel Cyclodehydration

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone precursor (1 equivalent).

-

Acid Catalyst: Add concentrated sulfuric acid (e.g., 5-10 equivalents) as the cyclodehydrating agent.[13]

-

Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C.[13] The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.

-

Isolation and Purification: The crude solid product is collected by vacuum filtration and washed thoroughly with water. The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final 2,5-diphenyloxazole derivative.[13]

Visualized Workflows

Proposed Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed Robinson-Gabriel synthesis.

Caption: Proposed Robinson-Gabriel synthesis workflow.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound requires a combination of standard analytical techniques.

Caption: Standard analytical workflow for structural confirmation.

Expected Spectral Data:

-

¹H NMR: Protons on the two phenyl rings would appear in the aromatic region (~7.3-8.2 ppm).[13] The methylene protons of the CH₂OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet.

-

¹³C NMR: Signals for the phenyl carbons and the three distinct carbons of the oxazole ring would be expected. The carbon of the hydroxymethyl group would appear in the aliphatic region (~60-70 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹) from the alcohol, C=N and C=C stretching from the oxazole and phenyl rings (~1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[4]

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₃NO₂ (251.0946).

Conclusion

While 4-Oxazolemethanol, 2,5-diphenyl- remains a compound with minimal dedicated research, its structure suggests potential applications in areas where its parent scaffold, 2,5-diphenyloxazole, has proven useful, such as in scintillation or as a building block in organic electronics. The functional hydroxymethyl group at the 4-position provides a reactive handle for further derivatization, opening possibilities for its use as a synthon in drug discovery or materials science. This guide provides a foundational framework by proposing a viable synthetic route based on the classical Robinson-Gabriel synthesis and outlining the necessary analytical procedures for its characterization. Further experimental investigation is required to fully elucidate the properties and potential of this specific molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Oxazole, 2,5-diphenyl- [webbook.nist.gov]

- 5. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,5-Diphenyloxazole | 92-71-7 [chemicalbook.com]

- 7. 2,5-Diphenyloxazole 99 , scintillation grade 92-71-7 [sigmaaldrich.com]

- 8. 2,5-diphenyloxazole [stenutz.eu]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. synarchive.com [synarchive.com]

- 13. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Oxazolemethanol, 2,5-diphenyl-, also known as (2,5-diphenyloxazol-4-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 2,5-diphenyloxazole, and related derivatives to provide a comparative context.

Chemical Structure and Identification

4-Oxazolemethanol, 2,5-diphenyl- is an aromatic heterocyclic compound. The core of the molecule is an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted with phenyl groups at positions 2 and 5, and a hydroxymethyl group at position 4.

Chemical Structure:

(A 2D representation of the chemical structure of 4-Oxazolemethanol, 2,5-diphenyl-)

IUPAC Name: (2,5-diphenyloxazol-4-yl)methanol

Physicochemical and Spectroscopic Data

Quantitative data for 4-Oxazolemethanol, 2,5-diphenyl- is scarce. The following tables summarize the available data for the parent compound, 2,5-diphenyloxazole, to provide a baseline for its expected properties.

Table 1: Physicochemical Properties of 2,5-Diphenyloxazole

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.25 g/mol | [2] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 360 °C | [2] |

| Appearance | White powder | [3] |

| Solubility | Negligible in water | [4] |

| logP | 4.1 (at 30°C and pH 5.6) | [4] |

Table 2: Spectroscopic Data for 2,5-Diphenyloxazole

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (d, J=8.1 Hz, 2H), 7.71 (d, J=7.7 Hz, 2H), 7.48-7.43 (m, 6H), 7.33 (t, J=7.3 Hz, 1H) | [5] |

| UV-Vis (in cyclohexane) | λmax = 303 nm | [2] |

| Fluorescence Emission (in cyclohexane) | Quantum Yield = 1.0 |

Experimental Protocols: Synthesis

A plausible synthetic route to 4-Oxazolemethanol, 2,5-diphenyl- can be adapted from established methods for the synthesis of 2,4,5-trisubstituted oxazoles. One common approach is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. A more modern approach might involve a multi-component reaction.

A. Synthesis of 4-methyl-2,5-diphenyl-1,3-oxazole as a Precursor

A common precursor for 4-substituted 2,5-diphenyloxazoles is the corresponding 4-methyl derivative.

-

Reaction: A one-pot, three-component reaction of benzaldehyde, α-bromopropiophenone, and ammonium acetate.

-

Reagents and Solvents: Benzaldehyde, α-bromopropiophenone, ammonium acetate, glacial acetic acid.

-

Procedure:

-

A mixture of benzaldehyde (1 mmol), α-bromopropiophenone (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield 4-methyl-2,5-diphenyl-1,3-oxazole.

-

B. Conversion to 4-Oxazolemethanol, 2,5-diphenyl-

The 4-methyl group can be functionalized to the desired hydroxymethyl group.

-

Step 1: Bromination of the 4-methyl group

-

Reagents: 4-methyl-2,5-diphenyl-1,3-oxazole, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator).

-

Solvent: Carbon tetrachloride (CCl₄).

-

Procedure: A mixture of 4-methyl-2,5-diphenyl-1,3-oxazole, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 4-(bromomethyl)-2,5-diphenyloxazole.

-

-

Step 2: Hydrolysis to the alcohol

-

Reagents: 4-(bromomethyl)-2,5-diphenyloxazole, a weak base (e.g., sodium bicarbonate or silver carbonate).

-

Solvent: Aqueous acetone or a similar polar aprotic solvent mixture.

-

Procedure: The crude 4-(bromomethyl)-2,5-diphenyloxazole is dissolved in aqueous acetone and heated with a weak base to facilitate the hydrolysis of the bromide to the alcohol. After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 4-Oxazolemethanol, 2,5-diphenyl-. Further purification can be achieved by column chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-Oxazolemethanol, 2,5-diphenyl-.

Caption: Synthetic workflow for 4-Oxazolemethanol, 2,5-diphenyl-.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the involvement of 4-Oxazolemethanol, 2,5-diphenyl- in any biological signaling pathways.

However, research on structurally related compounds provides some indication of potential biological activity. For instance, a study on 2,5-diphenyl-1,3-oxazoline derivatives, which have a similar 2,5-diphenyl substitution pattern but a saturated oxazole ring, has shown acaricidal (mite-killing) activity.[6] This suggests that the 2,5-diphenyl scaffold may be a pharmacophore for certain biological targets. Further research is required to determine if 4-Oxazolemethanol, 2,5-diphenyl- possesses any significant biological properties.

Conclusion

4-Oxazolemethanol, 2,5-diphenyl- is a functionalized aromatic heterocycle with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its structure, expected properties based on related compounds, and a plausible synthetic pathway. The provided information aims to support researchers and scientists in their future work with this and similar molecular scaffolds.

References

- 1. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Diphenyloxazole 99%, suitable for scintillation | 92-71-7 [sigmaaldrich.com]

- 3. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 92-71-7 CAS MSDS (2,5-Diphenyloxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]

- 6. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-diphenyl-4-oxazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diphenyl-4-oxazolemethanol, a trisubstituted oxazole derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document establishes its chemical identity, proposes a plausible synthetic route based on established methodologies, and explores its potential biological significance by drawing parallels with structurally related oxazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazole-based molecules.

Chemical Identity

While specific experimental data for 2,5-diphenyl-4-oxazolemethanol is scarce, its chemical identity can be defined based on standard nomenclature and structural representation.

| Identifier | Value |

| Common Name | 2,5-diphenyl-4-oxazolemethanol |

| Systematic (IUPAC) Name | (2,5-Diphenyl-1,3-oxazol-4-yl)methanol |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | Not assigned or readily available in public databases. |

Proposed Synthesis: Robinson-Gabriel Synthesis

A plausible and efficient method for the synthesis of 2,5-diphenyl-4-oxazolemethanol is the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino ketone. For the target molecule, the synthesis would commence with a suitable α-amino ketone, followed by acylation and subsequent cyclization.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one (Acylamino Ketone Intermediate)

-

To a solution of α-amino-α'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired acylamino ketone.

Step 2: Cyclodehydration to form (2,5-Diphenyl-1,3-oxazol-4-yl)methanol

-

Dissolve the purified 2-(benzoylamino)-1-hydroxy-3-phenylpropan-2-one (1 equivalent) in a suitable high-boiling point solvent.

-

Add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).

-

Heat the reaction mixture to reflux and monitor the formation of the oxazole by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Potential Biological Significance and Therapeutic Applications

While 2,5-diphenyl-4-oxazolemethanol has not been extensively studied, the oxazole scaffold is a prominent feature in many biologically active compounds. The substitution pattern plays a crucial role in defining the biological activities of these derivatives.

| Potential Biological Activity | Rationale based on Structurally Similar Compounds |

| Antimicrobial | Numerous oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains. The presence of phenyl groups can enhance lipophilicity, potentially aiding in cell membrane penetration. |

| Anticancer | Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, including tubulin polymerization and protein kinases. |

| Anti-inflammatory | Some oxazole-containing compounds have shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX). |

| Antitubercular | The oxazole nucleus is present in several compounds with activity against Mycobacterium tuberculosis. |

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory properties of some oxazole derivatives, it is plausible that 2,5-diphenyl-4-oxazolemethanol could interact with inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Structurally Related Compounds

To provide context, the following table summarizes information on compounds that are structurally related to 2,5-diphenyl-4-oxazolemethanol.

| Compound Name | CAS Number | Molecular Formula | Key Features & Known Information |

| 2,5-Diphenyloxazole | 92-71-7 | C₁₅H₁₁NO | Parent compound without the methanol group. Used as a scintillator. |

| (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | 70502-03-3 | C₁₁H₁₁NO₂ | A related oxazole with a methyl group at position 5 instead of a phenyl group. |

| 2-Methyl-4,5-diphenyloxazole | 14224-99-8 | C₁₆H₁₃NO | Isomeric compound with a different substitution pattern. |

Conclusion and Future Directions

2,5-diphenyl-4-oxazolemethanol represents an under-investigated molecule within the broader class of biologically active oxazoles. This guide has established its chemical identity and proposed a viable synthetic route. Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening, guided by the activities of related oxazole derivatives, could reveal its potential as a novel therapeutic agent. In particular, evaluation of its antimicrobial, anticancer, and anti-inflammatory properties is warranted. The development of a scalable synthetic protocol would be a critical first step in enabling these important biological investigations.

The Biological Potential of Diphenyl-Oxazole Structures: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the biological potential of diphenyl-oxazole structures, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities of Diphenyl-Oxazole Derivatives

Diphenyl-oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The substitution pattern on the phenyl rings and the oxazole core plays a crucial role in modulating the potency and selectivity of these compounds.

Anticancer Activity

A significant area of investigation for diphenyl-oxazole structures is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Table 1: Anticancer Activity of Selected Diphenyl-Oxazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| DP-1 | 3,4-diphenyl-1,2,5-oxadiazole-2-oxide | COX-1 | 11.6 | [1] |

| COX-2 | 0.12 | [1] | ||

| DP-2 | 3,4-diphenyl-1,2,5-oxadiazole | Not Specified | Not Specified | [1] |

| Celecoxib (Reference) | Not Applicable | COX-1 | 33.1 | [1] |

| COX-2 | 0.07 | [1] | ||

| Oxadiazole Deriv. 1 | 2-chloropyridine bearing 1,3,4-oxadiazole | SGC-7901 | 1.61 µg/mL | [2] |

| Oxadiazole Deriv. 2 | 2-chloropyridine bearing 1,3,4-oxadiazole | SGC-7901 | 2.56 µg/mL | [2] |

| 5-Fluorouracil (Reference) | Not Applicable | SGC-7901 | Comparable to test compounds | [2] |

| Oxazolo[5,4-d]pyrimidine 3g | 3-(N,N-dimethylamino)propyl substituent | HT29 | 58.44 | [3] |

| Oxazolo[5,4-d]pyrimidine 3j | 2-(morpholin-4-ylo)ethyl substituent | HT29 | 99.87 | [3] |

| Oxazolo[5,4-d]pyrimidine 3e | pentyl substituent | HT29 | 129.41 | [3] |

| 5-FU (Reference) | Not Applicable | HT29 | 381.16 | [3] |

| Cisplatin (Reference) | Not Applicable | HT29 | 47.17 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diphenyl-oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Diphenyl-Oxazole Derivatives

| Compound ID | Assay | % Inhibition | IC50 (µM) | Reference |

| Oxadiazole Deriv. Ox-6f | Carrageenan-induced paw edema | 79.83% | - | [4] |

| Ibuprofen (Reference) | Carrageenan-induced paw edema | 84.31% | - | [4] |

| Oxazole Deriv. 3a | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |

| Oxazole Deriv. 3l | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |

| Oxazole Deriv. 3n | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |

| Diclofenac sodium (Reference) | Carrageenan-induced paw edema | 69.5% | - | [5] |

| Ibuprofen (Reference) | Carrageenan-induced paw edema | 64.7% | - | [5] |

| Oxazole Deriv. A1 | Carrageenan-induced paw edema | Max activity | - | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Diphenyl-oxazole derivatives have been explored for their activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Diphenyl-Oxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Oxazole Deriv. 1d | E. coli ATCC 25922 | 28.1 | [7] |

| C. albicans 128 | 14 | [7] | |

| Oxazole Deriv. 1e | S. epidermidis 756 | 56.2 | [7] |

| E. coli ATCC 25922 | 28.1 | [7] | |

| C. albicans 128 | 14 | [7] | |

| Oxazole Deriv. 3a | P. aeruginosa ATCC 27853 | 14 | [7] |

| C. albicans 128 | 14 | [7] | |

| Oxazole Deriv. 4a | S. epidermidis 756 | 56.2 | [7] |

| B. subtilis ATCC 6683 | 56.2 | [7] | |

| C. albicans 128 | 14 | [7] | |

| Diphenyl-1H-Imidazole 6d | Staphylococcus aureus | 4 | [8] |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 | [8] |

| Diphenyl-1H-Imidazole 6c | Staphylococcus aureus | 16 | [8] |

| Enterococcus faecalis | 16 | [8] |

Neuroprotective Effects

Neurodegenerative diseases represent a significant challenge to healthcare. Certain benzoxazole derivatives, which share a similar core structure, have shown promise in protecting neuronal cells from damage.

One study found that a series of novel synthetic substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells.[9][10] Compound 5c from this series was found to be non-neurotoxic and significantly increased the viability of Aβ-induced cells.[9][10] It was shown to protect PC12 cells from Aβ-induced apoptosis, reduce the hyperphosphorylation of tau protein, and decrease the expression of several markers associated with Alzheimer's disease via the Akt/GSK-3β/NF-κB signaling pathway.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological potential of diphenyl-oxazole structures.

Synthesis of Diphenyl-Oxazole Derivatives

A variety of synthetic routes to diphenyl-oxazole derivatives have been reported. Below are two common methods.

Method 1: Van Leusen Reaction

This method involves a [3+2] cycloaddition reaction between a substituted aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).

-

Procedure: To a solution of a substituted aryl aldehyde (3 mmol) and TosMIC (3 mmol) in isopropanol, potassium phosphate (K3PO4) (6 mmol) is added as a base. The reaction mixture is subjected to microwave irradiation at 65°C and 350 W for approximately 8 minutes.[11] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 5-substituted oxazole product.[11]

Method 2: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization

This metal-free approach utilizes a hypervalent iodine(III) reagent for the cyclization of enamides.

-

Procedure: An enamide substrate is dissolved in 1,2-dichloroethane (DCE). Phenyliodine diacetate (PIDA) and boron trifluoride etherate (BF3·Et2O) are added to the solution. The mixture is refluxed until the starting material is consumed, as monitored by TLC.[12] The reaction is then quenched, and the product is purified by column chromatography to yield the functionalized oxazole.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diphenyl-oxazole compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[14]

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.) to the animals at a specific dose.[16] A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[5][16]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[4]

-

Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[16]

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: The diphenyl-oxazole compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

The biological effects of diphenyl-oxazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Induction of Apoptosis

Many diphenyl-oxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by diphenyl-oxazoles.

Benzoxazole derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[19]

Inhibition of Pro-survival Signaling Pathways

In addition to inducing apoptosis, diphenyl-oxazole derivatives can also inhibit signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Some oxadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.[20] This inhibition can occur at different nodes of the pathway, for example, by preventing the phosphorylation and activation of Akt.

3.2.2. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another key pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Inhibition of the MAPK/ERK pathway by certain oxadiazole derivatives has been reported, contributing to their anticancer effects by blocking signals that promote cell proliferation and survival.[20]

Conclusion

Diphenyl-oxazole structures represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential in addressing a wide range of diseases. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.

References

- 1. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. idexx.com [idexx.com]

- 18. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Principles of Oxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products and synthetic compounds has driven the development of numerous synthetic methodologies. This technical guide provides an in-depth exploration of the core principles governing the synthesis of the oxazole ring, with a focus on key named reactions, experimental protocols, and quantitative data to inform synthetic strategy.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic and widely utilized method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This reaction is typically promoted by strong acids or dehydrating agents.

Mechanism: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the ketone carbonyl oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Logical Relationship of the Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow.

Quantitative Data for Robinson-Gabriel Synthesis

| Starting Material (α-Acylamino Ketone) | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Benzoylamino)acetophenone | H₂SO₄ | 100 | 1 | 85 | [1] |

| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | POCl₃ | Reflux | 2 | 78 | [2] |

| 2-Acetamido-1-phenylethanone | PPA | 120 | 0.5 | 92 | [3] |

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

-

To a solution of 2-(benzoylamino)acetophenone (1 mmol) in glacial acetic acid (10 mL) is added concentrated sulfuric acid (0.5 mL) dropwise at room temperature.

-

The reaction mixture is heated to 100°C and stirred for 1 hour.

-

After cooling to room temperature, the mixture is poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4][5]

Mechanism: The reaction initiates with the conversion of the cyanohydrin to an α-chloroimine by the action of HCl. This is followed by nucleophilic attack of the aldehyde carbonyl oxygen onto the imine carbon, cyclization, and subsequent elimination of water and HCl to furnish the oxazole.

Mechanism of the Fischer Oxazole Synthesis

Caption: Fischer oxazole synthesis pathway.

Quantitative Data for Fischer Oxazole Synthesis

| Cyanohydrin | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |

| Mandelonitrile | Benzaldehyde | Ether | 12 | 75 | [5] |

| Acetone cyanohydrin | 4-Chlorobenzaldehyde | Dioxane | 24 | 68 | [4] |

| Glycolonitrile | 2-Naphthaldehyde | THF | 18 | 72 | [4] |

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

-

A solution of mandelonitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL) is cooled to 0°C.

-

Dry hydrogen chloride gas is bubbled through the solution for 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The resulting precipitate is collected by filtration, washed with cold ether, and then treated with a saturated aqueous solution of sodium bicarbonate.

-

The free base is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is typically carried out under basic conditions.

Mechanism: The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.

Van Leusen Oxazole Synthesis Workflow

Caption: Van Leusen oxazole synthesis steps.

Quantitative Data for Van Leusen Oxazole Synthesis

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 88 | [6] |

| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 1.5 | 95 | [6] |

| Cinnamaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 82 | [7] |

| 2-Furaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 91 | [7] |

Experimental Protocol: Synthesis of 5-Phenyloxazole

-

To a stirred solution of benzaldehyde (10 mmol) and tosylmethyl isocyanide (11 mmol) in methanol (50 mL) is added potassium carbonate (20 mmol).

-

The reaction mixture is heated to reflux and stirred for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-phenyloxazole.

Bredereck Oxazole Synthesis

The Bredereck reaction provides a pathway to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles from α-haloketones and amides (often formamide).[8][9]

Mechanism: The synthesis begins with the N-alkylation of the amide with the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to form the oxazole ring.

Bredereck Oxazole Synthesis Overview

Caption: Bredereck reaction for oxazole synthesis.

Quantitative Data for Bredereck Oxazole Synthesis

| α-Haloketone | Amide | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Bromoacetophenone | Formamide | 150 | 2 | 70 | [8] |

| 2-Chloro-1-phenylethanone | Acetamide | 160 | 3 | 65 | [9] |

| 3-Bromo-2-butanone | Benzamide | 140 | 4 | 72 | [9] |

Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole

-

A mixture of α-bromoacetophenone (10 mmol) and acetamide (50 mmol) is heated at 160°C for 3 hours.

-

After cooling to room temperature, the reaction mixture is treated with 2 M aqueous sodium hydroxide solution until it is alkaline.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to give 2-methyl-4-phenyloxazole.

Oxazole Synthesis via Cycloisomerization of Propargyl Amides

A more contemporary and often milder approach to oxazoles involves the cycloisomerization of propargyl amides.[3][10] This transformation can be catalyzed by a variety of reagents, including transition metals (e.g., gold, copper, palladium) or Brønsted acids.[10][11]

Mechanism: The mechanism is catalyst-dependent. In a general sense, the catalyst activates the alkyne moiety of the propargyl amide towards intramolecular nucleophilic attack by the amide oxygen. This 5-endo-dig cyclization forms an oxazoline intermediate, which then isomerizes to the thermodynamically more stable oxazole.

Cycloisomerization of Propargyl Amides

Caption: Oxazole synthesis from propargyl amides.

Quantitative Data for Cycloisomerization of Propargyl Amides

| Propargyl Amide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(1-Phenylprop-2-yn-1-yl)benzamide | AuCl₃ | CH₂Cl₂ | rt | 0.5 | 95 | [11] |

| N-(Prop-2-yn-1-yl)benzamide | CuI | Toluene | 110 | 12 | 88 | [10] |

| N-(1,3-Diphenylprop-2-yn-1-yl)acetamide | PTSA | Toluene | 80 | 1 | 90 | [10] |

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Diphenyloxazole

-

To a solution of N-(1-phenylprop-2-yn-1-yl)benzamide (1 mmol) in dichloromethane (10 mL) is added a catalytic amount of gold(III) chloride (2 mol%).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2,5-diphenyloxazole.

Conclusion

The synthesis of the oxazole ring is a mature field with a diverse array of reliable methods. The classical Robinson-Gabriel and Fischer syntheses, while effective, often require harsh conditions, which can limit their applicability with sensitive substrates. The Van Leusen and Bredereck reactions offer milder alternatives with good functional group tolerance. More recent developments, such as the cycloisomerization of propargyl amides, provide highly efficient and atom-economical routes to a wide range of substituted oxazoles under mild conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern of the target oxazole and the functional groups present in the starting materials. This guide provides the fundamental principles and practical details to aid researchers in the strategic design and execution of oxazole synthesis in their drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

- 10. Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Scope and Limitations of 2,5-Diphenyl-Oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique photophysical properties and diverse biological activities make it a versatile core for the development of novel therapeutics and functional molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and inherent limitations of 2,5-diphenyl-oxazole derivatives, offering a comprehensive resource for professionals in the field.

Synthetic Methodologies: Crafting the Oxazole Core

The construction of the 2,5-diphenyl-oxazole ring system can be achieved through several synthetic routes, with the Robinson-Gabriel synthesis being a cornerstone method for preparing 2,5-diaryl-oxazoles.[1]

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1] While effective, traditional protocols often rely on harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, which can lead to low yields.[2][3] The use of polyphosphoric acid has been shown to improve yields to a more moderate 50-60%.[1]

A General Experimental Protocol for Robinson-Gabriel Synthesis:

-

Acylation: An appropriate α-amino ketone is acylated with a benzoyl chloride derivative to yield the corresponding 2-acylamino-ketone.

-

Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent. A common procedure involves heating the substrate with phosphorus oxychloride in a suitable solvent, followed by refluxing for an extended period (e.g., 48 hours).[2]

-

Work-up and Purification: The reaction mixture is cooled and carefully quenched with water or a mild base. The crude product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography, to afford the desired 2,5-diphenyl-oxazole derivative.

Other Synthetic Approaches

Modern synthetic chemistry has expanded the toolbox for accessing 2,5-diphenyl-oxazole derivatives. These methods often offer milder reaction conditions and greater functional group tolerance.

-

Suzuki Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling provides a powerful method for introducing aryl groups at the 2- and 5-positions of a pre-formed oxazole ring, or for constructing the diaryl system prior to cyclization.[4][5][6][7][8]

-

Oxidative Cyclization: The oxidative cyclization of substrates like benzoin oxime derivatives offers an alternative route to the oxazole core.[9][10]

Scope of Applications

The unique structural and electronic properties of 2,5-diphenyl-oxazole derivatives have led to their exploration in a wide array of scientific and technological fields.

Medicinal Chemistry and Drug Development

The oxazole ring is a key pharmacophore in numerous biologically active compounds, and 2,5-diphenyl-oxazole derivatives are no exception. They have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity: A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have exhibited potent cytotoxicity against a range of cancer cell lines.[11][12][13][14]

Table 1: Anticancer Activity (IC₅₀ Values) of Selected 2,5-Diphenyl-Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | HeLa | 0.78 | [11] |

| A549 | 1.08 | [11] | |

| HepG2 | 1.27 | [11] | |

| Compound 4q | HeLa | 192.31 | [13] |

| HBL-100 | 198.18 | [13] |

The anticancer mechanism of action for some derivatives has been elucidated, revealing them to be potent inhibitors of tubulin polymerization.[11][15][16][17][18] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11][15] Some derivatives have also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[19][20][21][22][23]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), and test compounds.

-

Procedure:

-

Tubulin is pre-incubated with the test compound or vehicle control on ice.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

Polymerization is initiated by placing the plate in a fluorescence plate reader heated to 37°C.

-

Fluorescence is monitored over time (e.g., every 3 seconds for 1 hour) at excitation and emission wavelengths appropriate for the reporter dye.

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time plot.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[18]

-

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Apoptosis Signaling Pathway

The induction of apoptosis by these compounds often proceeds through the intrinsic (mitochondrial) pathway.[24][25][26][27]

Fluorescent Probes and Scintillators

2,5-Diphenyl-oxazole (PPO) is a well-known organic scintillator and fluorescent compound. Its derivatives are widely used as fluorescent probes and dyes in analytical chemistry and biochemistry due to their high photoluminescence quantum yields.[28][29] They are integral components of liquid scintillation cocktails and are employed in fluorography techniques for the detection of radioisotopes.[15]

Table 2: Photophysical Properties of Selected 2,5-Diphenyl-Oxazole Derivatives

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |

| PPO | Cyclohexane | 302.8 | ~360 | 1.0 | [30] |

| 2-(p-Biphenyl)-5-phenyl oxazole | Toluene | 328 | 390 | 0.95 | [4] |

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the test sample.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the test sample.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard and the test samples.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the test sample and the standard, respectively.[25]

-

Limitations and Challenges

Despite their broad utility, 2,5-diphenyl-oxazole derivatives are not without their limitations, which must be considered during the design and development of new molecules.

Synthetic Challenges

The synthesis of substituted 2,5-diphenyl-oxazoles can be challenging. The Robinson-Gabriel synthesis, while widely used, often requires harsh conditions that may not be compatible with sensitive functional groups.[2][3] The functionalization of the oxazole core itself can also be difficult, requiring specific and sometimes complex synthetic strategies.[31]

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability: Some 2,5-diphenyl-oxazole derivatives suffer from poor aqueous solubility, which can negatively impact their bioavailability and limit their therapeutic potential.[28]

Metabolic Stability: The oxazole ring can be susceptible to metabolic degradation, which can lead to rapid clearance from the body and a poor pharmacokinetic profile.[30][32][33][34][35] Early assessment of metabolic stability is crucial in the drug discovery process to identify and address potential liabilities.[32][33][34][35] Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements for the oxazole ring.[30][34]

Chemical Stability: Some 2,5-diphenyl-oxazole derivatives can undergo photooxidation upon prolonged exposure to ultraviolet light, leading to decomposition.[36][37] This instability can be a concern for applications where the compound is exposed to light, such as in fluorescent probes or certain drug formulations.[36][37][38]

Structure-Activity Relationship (SAR) Challenges: Establishing a clear and predictable structure-activity relationship for 2,5-diphenyl-oxazole derivatives can be complex. The biological activity is often highly sensitive to the nature and position of substituents on the phenyl rings, necessitating extensive synthetic efforts to explore the chemical space and optimize activity.[11][12][14][15][39]

Logical Relationship: Drug Development Challenges

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Robinson‐Gabriel Oxazole Synthesis - Art Boulevard [artboulevard.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. youtube.com [youtube.com]

- 6. diva-portal.org [diva-portal.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. researchgate.net [researchgate.net]

- 29. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. Diversity synthesis via C-H bond functionalization: concept-guided development of new C-arylation methods for imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. wjahr.com [wjahr.com]

- 34. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 35. wjahr.com [wjahr.com]

- 36. "Liquid Scintillators. The Photooxidation of 2,5-Diphenyloxazole" by Margaret E. Ackerman [digitalrepository.unm.edu]

- 37. "Liquid Scintillators.The Decomposition Of 2, 5-Diphenyloxazole In Ultr" by John W. Hustler [digitalrepository.unm.edu]

- 38. mdpi.com [mdpi.com]

- 39. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers in Oxazole Ring Systems: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the theoretical and computational methodologies employed to understand and predict the behavior of oxazole-containing compounds, with a focus on their application in drug discovery and development.

Computational Exploration of Oxazole Derivatives

Theoretical studies provide invaluable insights into the structure, reactivity, and biological activity of oxazole ring systems, guiding the rational design of more potent and selective drug candidates. Key computational methods employed include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. In the context of oxazoles, DFT is frequently used to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity descriptors.

A common approach involves geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311G++(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Table 1: Calculated Quantum Chemical Parameters for a Representative Oxazole Derivative

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | 2.79 eV | A measure of the electrophilic power of a molecule. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of oxazole-based ligands to their biological targets, such as enzymes and receptors.

The process typically involves preparing the 3D structures of both the ligand (oxazole derivative) and the receptor (protein), defining a binding site (grid box) on the receptor, and using a docking algorithm to explore possible binding poses.[3] Software such as AutoDock Vina is commonly employed for this purpose.[3] The results are then scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction.

Table 2: Molecular Docking Scores of Oxazole Derivatives Against Heme-Binding Protein [3]

| Compound | Docking Affinity (kcal/mol) |

| Oxazole Derivative 1 | -10.0 |

| Oxazole Derivative 2 | -11.3 |

| Oxazole Derivative 3 | -9.6 |

| Oxazole Derivative 4 | -10.0 |

| Oxazole Derivative 5 | -9.4 |

| Amoxicillin (Standard) | -8.6 |

| Moxifloxacin (Standard) | -8.6 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] For oxazole derivatives, 2D and 3D-QSAR studies are performed to identify the key structural features that govern their therapeutic effects.[4] Descriptors such as steric, electronic, and hydrophobic properties are correlated with biological activity (e.g., IC50 values) to build a predictive model.

These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing.[4]

Experimental Protocols for Theoretical Studies

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key computational experiments cited in this guide.

Density Functional Theory (DFT) Calculation Protocol

-

Software: Gaussian 09W program package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311G++(d,p).

-

Procedure:

-

The 3D structure of the oxazole derivative is drawn using a molecular builder and pre-optimized using a molecular mechanics force field.

-

The pre-optimized structure is then subjected to geometry optimization at the B3LYP/6-311G++(d,p) level of theory.

-

Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

From the output of the calculation, various electronic properties such as HOMO and LUMO energies, and the dipole moment are extracted.

-

Chemical reactivity descriptors (hardness, electronegativity, electrophilicity index) are calculated from the HOMO and LUMO energies.

-

Molecular Docking Protocol

-

Software: AutoDock Vina.[3]

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogen atoms are added to the protein structure.

-

Gasteiger charges are computed for the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 2D structure of the oxazole derivative is drawn and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable method (e.g., molecular mechanics or semi-empirical methods).

-

Gasteiger charges are computed, and non-polar hydrogens are merged.

-

The prepared ligand structure is saved in the PDBQT file format.

-

-

Grid Box Definition:

-

A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are specified. For example, for the heme-binding protein, the grid center might be x=-9.515, y=26.270, z=22.0381 with dimensions of x=42.688, y=47.783, z=39.555 Å.[3]

-

-

Docking Simulation:

-

The docking simulation is performed using AutoDock Vina, which searches for the best binding poses of the ligand within the defined grid box.

-

The results are ranked based on their docking scores, and the top-scoring poses are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

QSAR Study Protocol

-

Dataset Preparation:

-

A dataset of oxazole derivatives with their corresponding experimental biological activities (e.g., IC50 values) is collected.

-

The 2D structures of the molecules are drawn and converted to 3D structures.

-

The geometries of the molecules are optimized.

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

-

-

Model Building:

-

The dataset is typically divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., r², q², RMSE).

-

Internal validation techniques like leave-one-out cross-validation are also employed.

-

-

Interpretation:

-

The validated QSAR model is interpreted to understand which molecular descriptors have the most significant impact on the biological activity, providing insights for the design of new, more potent compounds.

-

Signaling Pathways and Mechanisms of Action

Theoretical studies are instrumental in elucidating the mechanisms by which oxazole derivatives exert their biological effects. Many oxazole-containing compounds have demonstrated significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[5] Several oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

Caption: STAT3 signaling pathway and the inhibitory action of oxazole derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Caption: Inhibition of tubulin polymerization by oxazole derivatives.

G-Quadruplex DNA Stabilization

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters.[7] Stabilization of these structures can inhibit the activity of telomerase and downregulate oncogene expression, making them a promising anticancer target.[7] Macrocyclic oxazole derivatives, such as telomestatin, are known to be potent G-quadruplex stabilizers.[7]

Caption: Stabilization of G-quadruplex DNA by macrocyclic oxazoles.

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[8][9] Inhibition of these enzymes leads to DNA damage and ultimately cell death.[9] Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II.[10]

Caption: Mechanism of DNA topoisomerase inhibition by oxazole derivatives.

Conclusion

The theoretical and computational study of oxazole ring systems is a rapidly evolving field that is making significant contributions to drug discovery. By leveraging methods such as DFT, molecular docking, and QSAR, researchers can gain a deeper understanding of the structure-activity relationships of oxazole derivatives and rationally design novel compounds with improved therapeutic profiles. The continued development and application of these theoretical approaches, in close collaboration with experimental validation, will undoubtedly accelerate the discovery of the next generation of oxazole-based medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalogue.curtin.edu.au [catalogue.curtin.edu.au]

- 7. Targeting Human Telomeric G-Quadruplex DNA with Oxazole-Containing Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Oxazolemethanol, 2,5-diphenyl- and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diphenyloxazole scaffold represents a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-Oxazolemethanol, 2,5-diphenyl- and its analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of the core scaffold and for various biological assays are presented. Quantitative structure-activity relationship (QSAR) data, including antiplasmodial, acaricidal, and platelet aggregation inhibitory activities, are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,5-diphenyloxazole core.

Introduction